molecular formula C10H10FNO B1301709 1-(4-Fluorophenyl)pyrrolidin-2-one CAS No. 54660-08-1

1-(4-Fluorophenyl)pyrrolidin-2-one

Cat. No. B1301709
CAS RN: 54660-08-1
M. Wt: 179.19 g/mol
InChI Key: SZZJBOHBVUOQFP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrrolidin-2-one, also known as 4-Fluoropyrrolidin-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated pyrrolidinone derivative, which has been studied for its potential use in the development of drugs and other biotechnological applications. This compound has been found to have several biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound 1-(4-Fluorophenyl)pyrrolidin-2-one is synthesized through various chemical reactions and techniques. For instance, Murthy et al. (2017) described the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, using hydride transfer from Et3SiH to carbenium ions (reduction reaction), which is formed by reaction between 4-chloro-2-(3-fluorophenyl)-3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one with TFA. The compound was characterized using various techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS (Murthy et al., 2017).

  • Crystal Structure Analysis : Sharma et al. (2013) synthesized a compound related to this compound, named 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one. This compound was characterized for its crystal structure, indicating its potential in the field of materials science and structural chemistry (Sharma et al., 2013).

Medicinal Chemistry

  • Potential in Cancer Drug Development : The study by Murthy et al. (2017) also explored the potential of their synthesized compound in non-linear optics and its stability in water. They also investigated its sensitivity towards the mechanism of autoxidation and found that the docked ligand forms a stable complex with human alpha9 nicotinic acetylcholine receptor antagonist, suggesting its potential as a lead compound for developing new anti-cancerous drugs (Murthy et al., 2017).

Safety and Hazards

The safety data sheet of “1-(4-Fluorophenyl)pyrrolidin-2-one” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Relevant Papers The compound “this compound” is cited in reputable papers . Further analysis of these papers could provide more detailed information about the compound.

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that heterocyclic scaffolds, such as the pyrrolidine ring, are used in the development of clinically active drugs, as they can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been reported to possess various biological activities , suggesting that 1-(4-Fluorophenyl)pyrrolidin-2-one may have similar effects.

Action Environment

It is known that the spatial orientation of substituents in compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by its environment.

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biological effects. Additionally, this compound can bind to specific receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may influence the activity of transcription factors, thereby altering the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, affecting cellular functions in distinct ways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s biological activity is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, this compound may be transported across cell membranes by efflux transporters, affecting its intracellular concentration and subsequent biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

1-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZJBOHBVUOQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363339
Record name 1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54660-08-1
Record name 1-(4-Fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54660-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54660-08-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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